
2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 This compound features a bromine atom, a methoxy group, and an amino alcohol moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-Methoxyphenol: : The synthesis begins with the bromination of 2-methoxyphenol using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces a bromine atom at the ortho position relative to the methoxy group.
-
Amination: : The brominated product is then subjected to an amination reaction. This can be achieved by reacting the brominated compound with an amine, such as ethylenediamine, under basic conditions to introduce the amino group.
-
Hydroxylation: : Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the ethan-1-ol position. This can be done using a hydroxylating agent like sodium hydroxide in an aqueous medium.
Industrial Production Methods
Industrial production of 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol typically involves large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amino group to form secondary or tertiary amines.
-
Substitution: : The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the amino and hydroxyl groups makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties.
作用机制
The mechanism by which 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol: Similar structure but with different positional isomerism.
2-Amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol: Chlorine atom instead of bromine.
2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol: Methoxy group at a different position.
Uniqueness
2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
2-amino-2-(3-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3 |
InChI 键 |
IXYTZIZTHWKERK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1Br)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


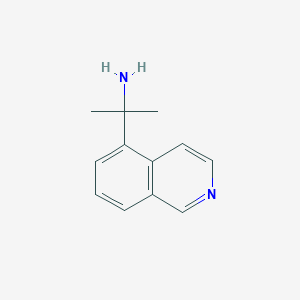

![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
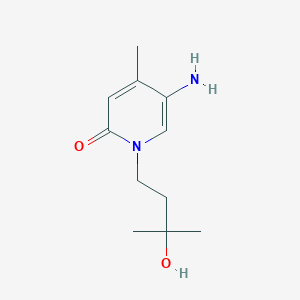
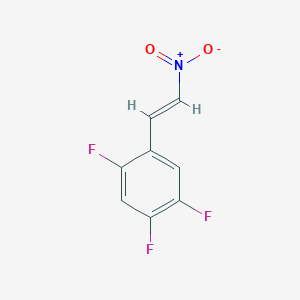
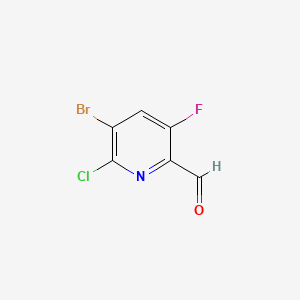
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
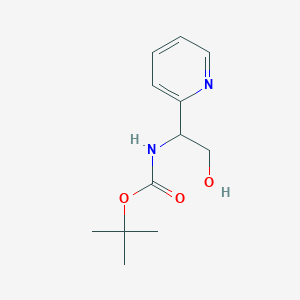
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
